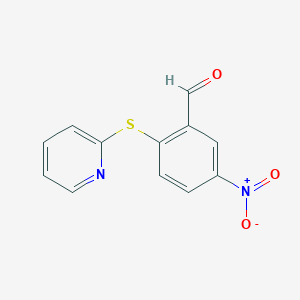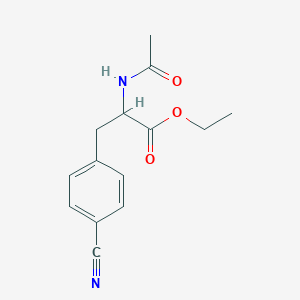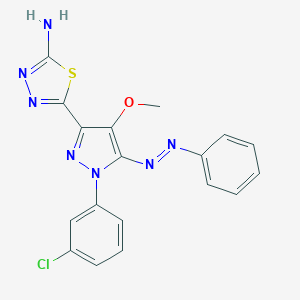
5-(1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine, also known as CPMT, is a compound that has been extensively studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 5-(1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine is not fully understood, but it is thought to involve the inhibition of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. 5-(1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine has also been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
Biochemical and Physiological Effects
5-(1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the protection of neurons from oxidative stress, and the modulation of the immune response. 5-(1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine has also been shown to have antioxidant properties and to reduce inflammation.
Advantages and Limitations for Lab Experiments
One advantage of 5-(1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine is its potential as a multifunctional compound that can be used in a variety of scientific research fields. 5-(1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine is also relatively easy to synthesize and can be produced in large quantities. However, one limitation of 5-(1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in scientific research.
Future Directions
There are several future directions for research on 5-(1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine, including further studies on its mechanism of action, optimization of its use in cancer research, and exploration of its potential applications in other scientific research fields. 5-(1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine may also have potential as a therapeutic agent for various diseases, and further studies are needed to explore its potential in this area.
Synthesis Methods
5-(1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine can be synthesized using a variety of methods, including the reaction of 3-chloroaniline with 4-methoxybenzaldehyde to produce an azo compound, which is then reacted with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one to form a pyrazole-thiadiazole derivative. This derivative is then further reacted with ammonium thiocyanate to produce 5-(1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine.
Scientific Research Applications
5-(1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine has been studied for its potential applications in a variety of scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, 5-(1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neuroscience, 5-(1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine has been shown to have potential as a neuroprotective agent, as it can protect neurons from oxidative stress and reduce inflammation. In immunology, 5-(1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine has been shown to modulate the immune response by regulating cytokine production and inhibiting the activation of immune cells.
properties
CAS RN |
172701-59-6 |
|---|---|
Product Name |
5-(1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine |
Molecular Formula |
C18H14ClN7OS |
Molecular Weight |
411.9 g/mol |
IUPAC Name |
5-[1-(3-chlorophenyl)-4-methoxy-5-phenyldiazenylpyrazol-3-yl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C18H14ClN7OS/c1-27-15-14(17-23-24-18(20)28-17)25-26(13-9-5-6-11(19)10-13)16(15)22-21-12-7-3-2-4-8-12/h2-10H,1H3,(H2,20,24) |
InChI Key |
ILKKHANRRUZWIT-UHFFFAOYSA-N |
SMILES |
COC1=C(N(N=C1C2=NN=C(S2)N)C3=CC(=CC=C3)Cl)N=NC4=CC=CC=C4 |
Canonical SMILES |
COC1=C(N(N=C1C2=NN=C(S2)N)C3=CC(=CC=C3)Cl)N=NC4=CC=CC=C4 |
synonyms |
5-(1-(3-Chlorophenyl)-4-methoxy-5-(phenylazo)-1H-pyrazol-3-yl)-1,3,4-t hiadiazol-2-amine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



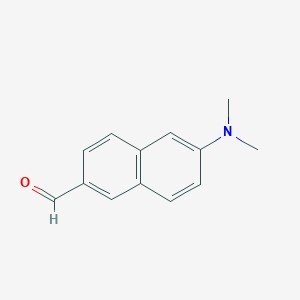
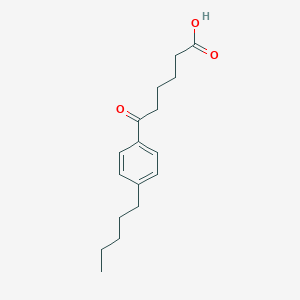

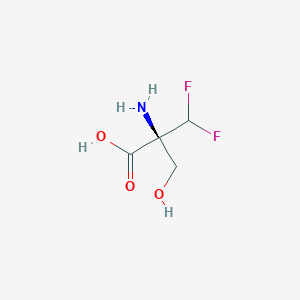
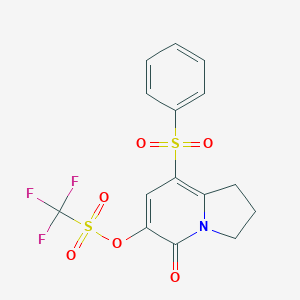
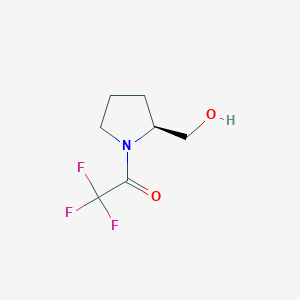

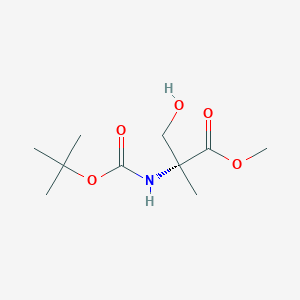
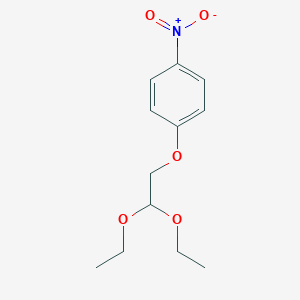
![cis-2-Methylhexahydropyrrolo[3,4-C]pyrrole](/img/structure/B65909.png)
![2,5-Dioxo-1-[6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoyloxy]pyrrolidine-3-sulfonic acid](/img/structure/B65913.png)
